molecular formula C14H24N2O2 B5660226 N'-[(3,5-dimethoxyphenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine

N'-[(3,5-dimethoxyphenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine

Cat. No.: B5660226
M. Wt: 252.35 g/mol
InChI Key: HYBHPPWAJDDQJO-UHFFFAOYSA-N
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Description

N’-[(3,5-dimethoxyphenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine is an organic compound characterized by the presence of a dimethoxyphenyl group attached to a trimethylethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3,5-dimethoxyphenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine typically involves the reaction of 3,5-dimethoxybenzyl chloride with N,N,N’-trimethylethane-1,2-diamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(3,5-dimethoxyphenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethoxyphenyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate, and other bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amine derivatives.

Scientific Research Applications

N’-[(3,5-dimethoxyphenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(3,5-dimethoxyphenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.

    (3,5-dimethoxyphenyl)methanol: Another related compound with a hydroxyl group instead of the amine group.

Uniqueness

N’-[(3,5-dimethoxyphenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N'-[(3,5-dimethoxyphenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2/c1-15(2)6-7-16(3)11-12-8-13(17-4)10-14(9-12)18-5/h8-10H,6-7,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYBHPPWAJDDQJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)CC1=CC(=CC(=C1)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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